Cas no 688034-04-0 (5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione)

5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
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- MDL: MFCD03103381
- Inchi: 1S/C15H9Cl2NO2/c16-10-5-6-13-11(7-10)14(19)15(20)18(13)8-9-3-1-2-4-12(9)17/h1-7H,8H2
- InChI Key: MQLJTIABYOARDB-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2Cl)C2=C(C=C(Cl)C=C2)C(=O)C1=O
5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB373646-1g |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; . |
688034-04-0 | 1g |
€424.00 | 2024-06-12 | ||
abcr | AB373646-1 g |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione |
688034-04-0 | 1 g |
€424.00 | 2023-07-19 | ||
abcr | AB373646-500 mg |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione |
688034-04-0 | 500 mg |
€397.00 | 2023-07-19 | ||
abcr | AB373646-5 g |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione |
688034-04-0 | 5 g |
€1,072.00 | 2023-07-19 | ||
abcr | AB373646-5g |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; . |
688034-04-0 | 5g |
€1072.00 | 2024-06-12 | ||
abcr | AB373646-500mg |
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; . |
688034-04-0 | 500mg |
€397.00 | 2024-06-12 |
5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
Introduction to 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione (CAS No. 688034-04-0)
5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 688034-04-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a chlorinated indole core with substituents at the 1 and 2 positions, has garnered attention due to its structural complexity and potential biological activities. The presence of chlorine atoms at multiple positions enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The indole moiety is a well-documented pharmacophore in drug discovery, with numerous therapeutic applications spanning from antimicrobial to anticancer properties. In particular, derivatives of indole have been extensively studied for their ability to modulate biological pathways involving inflammation, cell proliferation, and apoptosis. The structural motif of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione combines these characteristics with additional functional groups that may contribute to its unique pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. Studies indicate that the electron-withdrawing nature of the carbonyl groups at the 2 and 3 positions of the indole ring can enhance interactions with biological targets, such as enzymes and receptors. Furthermore, the chlorobenzyl substituent at the 1-position introduces additional binding potential, which may be exploited for designing more selective and potent derivatives.
In the context of drug development, 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione serves as a versatile intermediate for synthesizing novel compounds. Researchers have leveraged this scaffold to explore its efficacy in preclinical models targeting various diseases. Notably, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. These findings align with broader trends in medicinal chemistry where indole-based molecules are being repurposed or redesigned for improved therapeutic outcomes.
The synthesis of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include chlorination reactions followed by condensation steps to form the indole core. Advances in green chemistry principles have also influenced modern synthetic methodologies, emphasizing sustainable practices such as catalytic processes and solvent-free reactions where feasible.
From a regulatory perspective, compounds like 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Regulatory agencies often require comprehensive toxicological assessments, including acute toxicity studies and chronic exposure evaluations. The presence of multiple chlorine atoms necessitates careful consideration during these studies due to potential metabolic interactions or bioaccumulation risks.
The role of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione in academic research continues to evolve alongside emerging technologies such as high-throughput screening (HTS) platforms. These tools enable researchers to rapidly test large libraries of compounds for biological activity against diverse disease targets. By integrating HTS data with structure-activity relationship (SAR) analysis, scientists can refine molecular structures to optimize pharmacokinetic properties like solubility, bioavailability, and metabolic stability.
Future directions in the study of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione may include exploring its potential as an antiviral agent or an immunomodulator. The indole scaffold has shown promise in modulating immune responses through interactions with cytokine pathways or by influencing immune cell differentiation. Additionally, computational approaches like virtual screening can accelerate the discovery process by predicting binding affinities and identifying promising analogs for experimental validation.
In conclusion,5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione (CAS No. 688034-04-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing new therapeutics targeting various diseases. As research progresses,5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione will likely continue to be a focus of interest among medicinal chemists seeking innovative solutions for unmet medical needs.
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